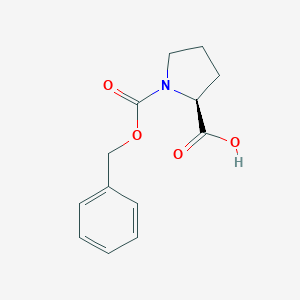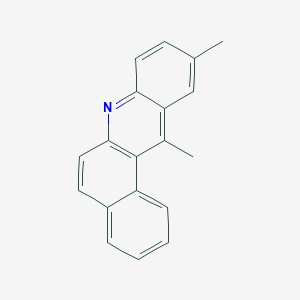
10,12-Dimethylbenz(a)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,12-Dimethylbenz(a)acridine (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that has been widely used as a tool in scientific research to study the mechanism of carcinogenesis. DMBA is a potent carcinogen that induces tumors in various animal models, including mice, rats, and hamsters. DMBA has been used to study the effects of environmental toxins on cancer development, and its mechanism of action has been extensively investigated.
作用机制
10,12-Dimethylbenz(a)acridine induces tumors by causing DNA damage and mutations. It is metabolized in the liver to form reactive intermediates that bind covalently to DNA, leading to the formation of DNA adducts. These adducts can cause mutations in critical genes that regulate cell growth and division, leading to the development of tumors.
生化和生理效应
10,12-Dimethylbenz(a)acridine has been shown to have a variety of biochemical and physiological effects. It induces oxidative stress, inflammation, and DNA damage in cells. 10,12-Dimethylbenz(a)acridine also alters the expression of genes involved in cell growth, apoptosis, and DNA repair. In animal models, 10,12-Dimethylbenz(a)acridine has been shown to induce tumors in various organs, including the skin, mammary gland, lung, liver, and bladder.
实验室实验的优点和局限性
10,12-Dimethylbenz(a)acridine is a potent carcinogen that induces tumors in various animal models, making it a valuable tool for studying the mechanism of carcinogenesis. However, 10,12-Dimethylbenz(a)acridine has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. 10,12-Dimethylbenz(a)acridine also has a short half-life in vivo, which limits its usefulness for long-term studies.
未来方向
For research on 10,12-Dimethylbenz(a)acridine include the development of new methods for synthesizing and purifying 10,12-Dimethylbenz(a)acridine, the identification of new biomarkers for 10,12-Dimethylbenz(a)acridine exposure, and the investigation of the role of 10,12-Dimethylbenz(a)acridine in human cancer development. 10,12-Dimethylbenz(a)acridine is a valuable tool for studying the mechanism of carcinogenesis, and further research on this compound will help to advance our understanding of cancer biology and the effects of environmental toxins on human health.
合成方法
10,12-Dimethylbenz(a)acridine can be synthesized by the Friedel-Crafts reaction of 1,2,4-trimethylbenzene with maleic anhydride, followed by dehydration and cyclization of the resulting adduct. The synthesis of 10,12-Dimethylbenz(a)acridine is a multi-step process that requires careful purification to obtain a high yield of pure compound.
科学研究应用
10,12-Dimethylbenz(a)acridine has been used extensively in scientific research to study the mechanism of carcinogenesis. It is a potent carcinogen that induces tumors in various animal models, including mice, rats, and hamsters. 10,12-Dimethylbenz(a)acridine has been used to study the effects of environmental toxins on cancer development, and its mechanism of action has been extensively investigated. 10,12-Dimethylbenz(a)acridine is also used as a positive control in carcinogenicity testing of chemicals.
属性
CAS 编号 |
1031-76-1 |
|---|---|
产品名称 |
10,12-Dimethylbenz(a)acridine |
分子式 |
C19H15N |
分子量 |
257.3 g/mol |
IUPAC 名称 |
10,12-dimethylbenzo[a]acridine |
InChI |
InChI=1S/C19H15N/c1-12-7-9-17-16(11-12)13(2)19-15-6-4-3-5-14(15)8-10-18(19)20-17/h3-11H,1-2H3 |
InChI 键 |
WMDJGDIOACZPGT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |
规范 SMILES |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |
其他 CAS 编号 |
1031-76-1 |
同义词 |
10,12-dimethylbenz(a)acridine dimethyl-10,12-benz(a)acridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



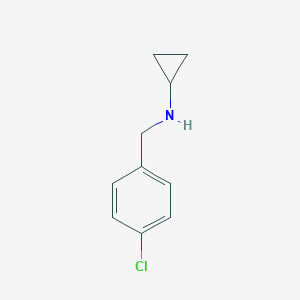




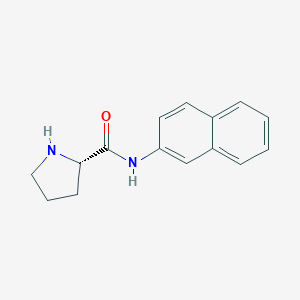
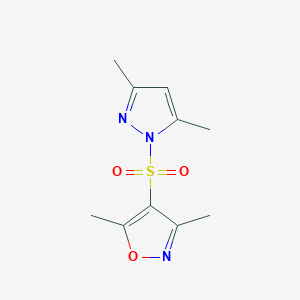
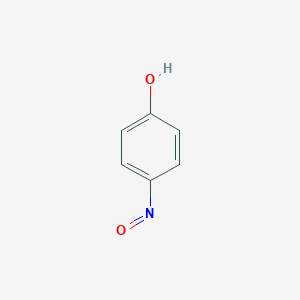
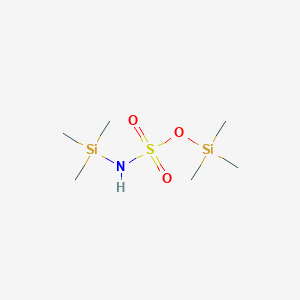
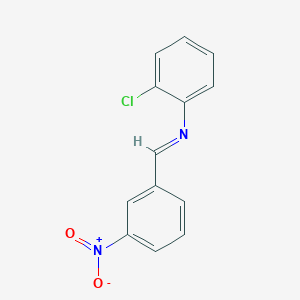
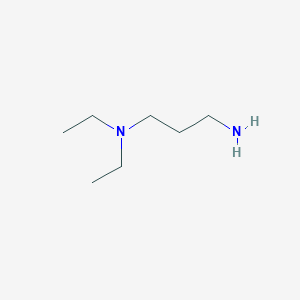
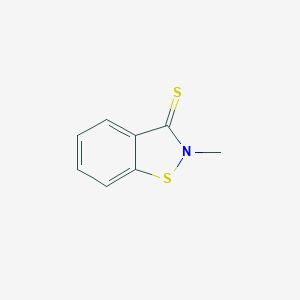
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
